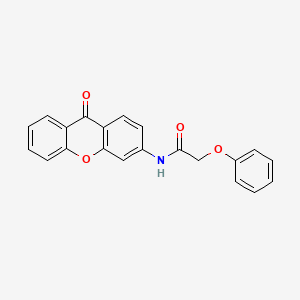

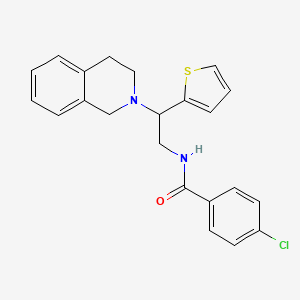

N-(9-氧代-9H-黄色素-3-基)-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity . The chemical formula of xanthone is C13H8O2. Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .

Synthesis Analysis

The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Molecular Structure Analysis

The main structure of xanthone is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold . The two aromatic rings in the xanthone basic skeleton are numbered and designated based on their biosynthetic origins in higher plants .Chemical Reactions Analysis

The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Physical And Chemical Properties Analysis

The chemical formula of xanthone is C13H8O2 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .科学研究应用

活性氧物质检测中的荧光探针

一项研究开发了新型荧光探针,证明了 HPF 和 APF 等化合物可以选择性地检测高活性氧物质 (hROS) 和过氧化物酶的反应中间体。这些探针对于研究 hROS 在生物和化学应用中的作用非常有利,因为它们提供了一种可靠的方法来区分各种 ROS,并特别检测到受刺激的中性粒细胞中产生的次氯酸盐 (-OCl),显示出在研究氧化应激和炎症相关过程中的广泛适用性 (Setsukinai 等人,2003)。

合成和生物活性

另一个研究领域包括黄嘌呤氧化酶抑制剂和抗氧化剂的合成。由各种席夫碱合成的苯并苯酮标记的噻唑烷酮类似物显示出显着的黄嘌呤氧化酶抑制作用和抗氧化特性。这一发现表明 N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide 衍生物在开发针对氧化应激相关疾病的治疗剂方面具有潜力 (Lakshmi Ranganatha 等人,2014)。

固相合成应用

源自该化合物的 Xanthenylamide (XAL) 手柄已在温和条件下用于 C 端肽酰胺的固相合成中,证明了该化合物在肽合成中的效用。该应用与合成酸敏感肽特别相关,表明 N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide 衍生物在肽和蛋白质工程中的多功能性 (Han 等人,1996)。

抗肿瘤和抗疟疾活性

此外,已经探索了从衍生物合成单、双螺环和双螺环-β-内酰胺,这些化合物对恶性疟原虫显示出优异的抗疟疾活性,突出了该化合物在开发新型抗疟疾药物中的潜力 (Jarrahpour 等人,2011)。

作用机制

未来方向

属性

IUPAC Name |

N-(9-oxoxanthen-3-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4/c23-20(13-25-15-6-2-1-3-7-15)22-14-10-11-17-19(12-14)26-18-9-5-4-8-16(18)21(17)24/h1-12H,13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTBEKYOBUXUTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2836386.png)

![N-(tert-butyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2836391.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2836395.png)

![3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2836396.png)

![N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2836397.png)

![2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836399.png)

![(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2836402.png)

![(E)-2-cyano-N-(2-fluorophenyl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2836406.png)